molecular formula C33H30N2O5 B12711805 Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-6-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester CAS No. 71799-73-0

Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-6-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester

Cat. No.: B12711805
CAS No.: 71799-73-0
M. Wt: 534.6 g/mol
InChI Key: NTPXLRJSXNYBJG-XIFFEERXSA-N
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Description

Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of various functional groups, such as carboxylic acid, diethylamino, and phenylamino, contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires the use of catalysts, such as Lewis acids, to facilitate the formation of the spiro linkage. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new organic compounds and materials .

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations allows for the creation of products with specific properties and applications .

Mechanism of Action

The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Spiro(isobenzofuran-1(3H),9’-(9H)xanthene)-6-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester lies in its specific combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

71799-73-0

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl (3R)-2'-anilino-6'-(diethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C33H30N2O5/c1-4-35(5-2)24-14-16-26-30(20-24)39-29-17-13-23(34-22-10-8-7-9-11-22)19-28(29)33(26)27-18-21(31(36)38-6-3)12-15-25(27)32(37)40-33/h7-20,34H,4-6H2,1-3H3/t33-/m0/s1

InChI Key

NTPXLRJSXNYBJG-XIFFEERXSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)[C@]3(C4=C(C=CC(=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6

Origin of Product

United States

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